N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide
Description
N²-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide is a synthetic boron-containing compound featuring a threoninamide backbone modified with an acetyl group at the N² position and a 2-boronopyrrolidin-1-yl-2-oxoethyl moiety. Boron’s unique electron-deficient nature and ability to form reversible covalent bonds with biological targets (e.g., proteases, kinases) make this compound a candidate for therapeutic applications, particularly in enzyme inhibition or targeted drug delivery . Its structure combines peptide-like features (threoninamide) with a boronated heterocycle, distinguishing it from conventional amide-based pharmaceuticals.
Properties
CAS No. |
915283-88-4 |
|---|---|
Molecular Formula |
C12H22BN3O6 |
Molecular Weight |
315.13 g/mol |
IUPAC Name |
[1-[2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(17)11(15-8(2)18)12(20)14-6-10(19)16-5-3-4-9(16)13(21)22/h7,9,11,17,21-22H,3-6H2,1-2H3,(H,14,20)(H,15,18)/t7-,9?,11+/m1/s1 |
InChI Key |
JEYUNIOTAPWACH-DLSRMIIKSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C(C(C)O)NC(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of proteases, making it a useful tool for studying enzyme function and inhibition .
Medicine
In medicine, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is investigated for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases involving protease activity, such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity and stability make it suitable for applications in polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound binds to the active site and prevents substrate access .
Comparison with Similar Compounds
Adamantane-Based Ester Derivatives
Example Compounds : 2-(Adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2a–2r) .
- Structural Similarities: Both classes contain a 2-oxoethyl linker. However, adamantane derivatives replace the boronopyrrolidine group with a bulky adamantane moiety, enhancing lipophilicity.
- Functional Differences: Adamantane derivatives exhibit antioxidant and anti-inflammatory activities (e.g., 2p, 2q, 2r show 80–90% inhibition of protein denaturation vs. 65% for diclofenac) .
| Parameter | Target Boronated Compound | Adamantane-Based Esters |
|---|---|---|
| Core Structure | Boronopyrrolidine + threoninamide | Adamantane + benzoate/heterocycle |
| Key Functional Groups | Boron, acetyl, amide | Adamantane, ester, halogen |
| Bioactivity | Hypothesized enzyme inhibition | Antioxidant, anti-inflammatory |
| Solubility | Moderate (amide backbone) | Low (highly lipophilic) |
Benzothiazole Derivatives
Example Compounds : N-(1,3-benzothiazol-2-yl)-2-oxoethyl derivatives (e.g., BTC-a, BTC-h) .
- Structural Similarities : Shared 2-oxoethyl linker and amide functionalization.
- Functional Differences :
Trimecaine-Based Ionic Compounds
Example Compound: N,N-diethyl-N-(2-(mesitylamino)-2-oxoethyl)propan-1-aminium iodide .
- Structural Similarities: Both feature a 2-oxoethyl group linked to a nitrogen-containing heterocycle (mesitylamino vs. boronopyrrolidine).
- Functional Differences :
Other Amide Derivatives
Example Compounds :
- N-[2-(Chlorophenylamino)-2-oxoethyl]pyrazolecarboxamide (4a)
- S-ethyl-2-[2-(6-methoxynaphthalen-2-yl)propanamido]acetate (II)
- Structural Alignment : All share the N-(2-oxoethyl)amide scaffold.
- Key Contrasts: Compound 4a has antimicrobial properties (77.6% yield, active against gram-negative bacteria) . The boronated compound’s boron group may enhance binding specificity (e.g., for boron-neutron capture therapy) compared to non-boronated analogs.
Biological Activity
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide is a synthetic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique boron-containing moiety, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₈BNO₃
- Molecular Weight : 253.1 g/mol
- Key Functional Groups : Acetyl, boron-pyrrolidine, threoninamide
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The boron atom in the compound is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways, particularly in cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes.
Research Findings and Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
Antimicrobial Activity
In antimicrobial assays, the compound was tested against several pathogenic strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that this compound possesses significant antimicrobial activity, particularly against fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
